molecular formula C9H20Cl2N2O2 B13508462 Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate dihydrochloride

Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate dihydrochloride

Cat. No.: B13508462
M. Wt: 259.17 g/mol
InChI Key: FZMZBOZYCNKTIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. Common industrial methods include continuous flow synthesis and batch processing .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can introduce various functional groups .

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate dihydrochloride is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

Molecular Formula

C9H20Cl2N2O2

Molecular Weight

259.17 g/mol

IUPAC Name

methyl 2-(4-amino-1-methylpiperidin-4-yl)acetate;dihydrochloride

InChI

InChI=1S/C9H18N2O2.2ClH/c1-11-5-3-9(10,4-6-11)7-8(12)13-2;;/h3-7,10H2,1-2H3;2*1H

InChI Key

FZMZBOZYCNKTIR-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(CC(=O)OC)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.